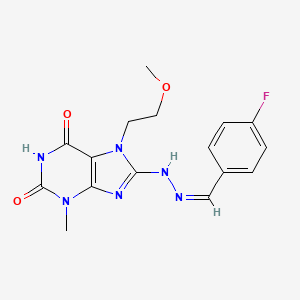
(Z)-8-(2-(4-fluorobenzylidene)hydrazinyl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-8-(2-(4-fluorobenzylidene)hydrazinyl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H17FN6O3 and its molecular weight is 360.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-8-(2-(4-fluorobenzylidene)hydrazinyl)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a substituted purine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of the KRAS G12C mutation. This compound belongs to a class of purine-2,6-diones that have shown promise in various therapeutic applications, especially in oncology.
The primary mechanism of action for this compound involves the inhibition of the KRAS G12C protein, a critical player in many cancers. The KRAS protein functions as a molecular switch in signaling pathways that regulate cell proliferation and survival. Mutations in KRAS, particularly G12C, are associated with several malignancies, including lung and pancreatic cancers. Inhibition of this mutant form can lead to reduced tumor growth and improved patient outcomes.
Inhibition Studies
A study highlighted in a patent document (WO2021252339A1) indicates that compounds similar to this compound effectively inhibit the activity of KRAS G12C. The research demonstrated significant shifts in molecular weight for both mutant and wild-type proteins when co-incubated with these compounds, suggesting strong binding affinity and effective inhibition at the molecular level .
Case Studies
In vitro studies have shown that compounds with similar structures exhibit selective cytotoxicity against cancer cell lines harboring the KRAS G12C mutation. For instance, an experimental compound demonstrated an ID50 value indicative of potent activity against specific cancer cell lines, which correlates with the biological activity observed in this compound .
Structure-Activity Relationship (SAR)
The structural components of this compound contribute significantly to its biological activity:
| Structural Feature | Description | Impact on Activity |
|---|---|---|
| 4-Fluorobenzylidene Group | Enhances binding affinity to KRAS G12C | Increases selectivity and potency |
| Hydrazinyl Linker | Facilitates interaction with target proteins | Critical for inhibitory action |
| Methoxyethyl Side Chain | Improves solubility and bioavailability | Enhances pharmacokinetic properties |
Pharmacological Profile
The pharmacological profile of this compound suggests it may act as an antineoplastic agent. Its ability to selectively target mutant KRAS proteins positions it as a potential candidate for targeted cancer therapies.
Properties
IUPAC Name |
8-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN6O3/c1-22-13-12(14(24)20-16(22)25)23(7-8-26-2)15(19-13)21-18-9-10-3-5-11(17)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,19,21)(H,20,24,25)/b18-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLPJBCHFMMMNI-NVMNQCDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)F)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C\C3=CC=C(C=C3)F)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














